molecular formula C6H6N4O B11921861 9-methyl-7H-purin-8(9H)-one

9-methyl-7H-purin-8(9H)-one

Cat. No.: B11921861
M. Wt: 150.14 g/mol
InChI Key: PIVJPLYRMYPIAF-UHFFFAOYSA-N
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Description

9-methyl-7H-purin-8(9H)-one: is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is of interest due to its structural similarity to naturally occurring purines, making it relevant in various biochemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-7H-purin-8(9H)-one typically involves the alkylation of purine derivatives. One common method is the methylation of 7H-purin-8(9H)-one using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-methyl-7H-purin-8(9H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced purine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the purine ring. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Alkylated or acylated purine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 9-methyl-7H-purin-8(9H)-one is used as a precursor in the synthesis of more complex purine derivatives. It serves as a model compound for studying the reactivity and properties of purines.

Biology: In biological research, this compound is used to study the interactions of purine derivatives with enzymes and nucleic acids. It helps in understanding the role of purines in cellular processes.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological targets, including enzymes involved in nucleotide metabolism.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential as active ingredients in various formulations.

Mechanism of Action

The mechanism of action of 9-methyl-7H-purin-8(9H)-one involves its interaction with molecular targets such as enzymes and nucleic acids. It can act as an inhibitor or substrate for enzymes involved in purine metabolism. The compound’s effects are mediated through its binding to active sites on these enzymes, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another naturally occurring purine base in nucleic acids.

    Caffeine: A methylated purine derivative with stimulant properties.

Comparison:

    Uniqueness: 9-methyl-7H-purin-8(9H)-one is unique due to its specific methylation pattern, which distinguishes it from other purine derivatives. This unique structure influences its reactivity and interactions with biological targets.

    Applications: While adenine and guanine are primarily involved in genetic information storage and transfer, this compound is more commonly used in research and industrial applications. Caffeine, on the other hand, is widely known for its stimulant effects, which are not a characteristic of this compound.

Properties

IUPAC Name

9-methyl-7H-purin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-5-4(9-6(10)11)2-7-3-8-5/h2-3H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVJPLYRMYPIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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